Cas no 17289-30-4 (4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride)
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
- 1H-Imidazole,4-(chloromethyl)-1-methyl-, hydrochloride (1:1)
- 5-CHLOROMETHYL-1-METHYL-1H-IMIDAZOLE HCL
- 1-methyl-4-chloromethyl-imidazole hydrochloride
- 5-Chloromethyl-1-methyl-1H-imidazolehydrochloride
- 4-CHLOROMETHYL-1-METHYL-IMIDAZOLE HCL
- 4-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLE
- 4-chloromethyl-1-methyl-imidazole Hydrochloride
- 4-(chloromethyl)-1-methylimidazole;hydrochloride
- UFWPWAYADRYSBA-UHFFFAOYSA-N
- AB60095
- AK142814
- ST24043064
- 4-(Chloromethyl)-1-methyl-1H-imidazole HCl
- A881829
- AS-68991
- SY115079
- AKOS022185778
- AMY28633
- SCHEMBL5788100
- CS-W007091
- 4-(CHLOROMETHYL)-1-METHYL-1H-IMIDAZOLEHYDROCHLORIDE
- EN300-173883
- FT-0753191
- 4-(chloromethyl)-1-methylimidazole hydrochloride
- 17289-30-4
- C5H8Cl2N2
- MFCD10697625
- DB-064882
- 4-chloromethyl-1-methylimidazole hydrochloride
-
- MDL: MFCD10697625
- Inchi: 1S/C5H7ClN2.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2H2,1H3;1H
- InChI Key: UFWPWAYADRYSBA-UHFFFAOYSA-N
- SMILES: ClCC1=CN(C)C=N1.Cl
Computed Properties
- Exact Mass: 358.12400
- Monoisotopic Mass: 166.0064537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 503.4±45.0 °C at 760 mmHg
- Flash Point: 258.3±28.7 °C
- PSA: 17.82000
- LogP: 5.46210
- Vapor Pressure: No data available
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H315 (100%) H319 (100%) H335 (100%)
- Storage Condition:Inert atmosphere,2-8°C(BD262937)
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003259-1g |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
17289-30-4 | 95% | 1g |
$337.05 | 2022-04-02 | |
| Alichem | A069003259-5g |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
17289-30-4 | 95% | 5g |
$1,157.10 | 2022-04-02 | |
| ChemScence | CS-W007091-100mg |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
17289-30-4 | 98.98% | 100mg |
$76.0 | 2022-04-27 | |
| ChemScence | CS-W007091-250mg |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
17289-30-4 | 98.98% | 250mg |
$95.0 | 2022-04-27 | |
| ChemScence | CS-W007091-1g |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
17289-30-4 | 98.98% | 1g |
$232.0 | 2022-04-27 | |
| ChemScence | CS-W007091-5g |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
17289-30-4 | 98.98% | 5g |
$699.0 | 2022-04-27 | |
| TRC | C597840-10mg |
4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride |
17289-30-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597840-50mg |
4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride |
17289-30-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C597840-100mg |
4-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride |
17289-30-4 | 100mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VW418-100mg |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride |
17289-30-4 | 95+% | 100mg |
431CNY | 2021-05-08 |
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Suppliers
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis
4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride, with the CAS number 17289-30-4, is a versatile and highly reactive compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and cardiovascular diseases. Its unique structural features, including a chloromethyl group and a methyl-substituted imidazole ring, make it an invaluable building block for medicinal chemists.
The imidazole core of this compound is a well-known pharmacophore, frequently encountered in many FDA-approved drugs due to its ability to interact with biological targets such as enzymes and receptors. The presence of the chloromethyl group enhances its reactivity, allowing for further functionalization through nucleophilic addition reactions. This property is particularly useful in constructing complex molecular architectures, which are often required for achieving high binding affinity and selectivity in drug design.
In recent years, there has been a surge in research focused on developing novel treatments for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride has emerged as a promising candidate in this area due to its ability to modulate neurotransmitter activity. Studies have shown that derivatives of this compound can interact with specific enzymes involved in the pathogenesis of these diseases, offering potential therapeutic benefits.
The pharmaceutical industry has also leveraged this compound in the development of cardiovascular drugs. The imidazole moiety is known to possess anti-inflammatory and vasodilatory properties, making it an attractive scaffold for drugs targeting conditions such as hypertension and atherosclerosis. Researchers have synthesized various analogs of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride and evaluated their efficacy in preclinical models. These studies have revealed promising results, suggesting that further optimization could lead to the discovery of novel cardiovascular therapeutics.
Beyond its applications in drug development, 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride has found utility in materials science and catalysis. Its reactivity with various nucleophiles makes it a valuable reagent in organic synthesis, enabling the construction of complex heterocyclic compounds. Additionally, its ability to act as a ligand in transition metal catalysis has been explored, leading to innovative synthetic methodologies.
The synthesis of 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride typically involves the reaction of 1-methylimidazole with formaldehyde or paraformaldehyde under acidic conditions, followed by chlorination to introduce the chloromethyl group. This synthetic route is straightforward and scalable, making it suitable for industrial production. However, recent advances in green chemistry have prompted researchers to explore more environmentally friendly alternatives. For instance, catalytic methods using transition metal complexes have been investigated as potential replacements for traditional chlorination processes.
In conclusion, 4-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS no. 17289-30-4) is a multifaceted compound with significant applications across multiple domains of chemistry and medicine. Its role as an intermediate in pharmaceutical synthesis underscores its importance in developing novel therapeutics for neurological and cardiovascular diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone of modern chemical innovation.
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